molecular formula C13H12N4OS B5820900 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- CAS No. 422526-37-2

4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-

Cat. No.: B5820900
CAS No.: 422526-37-2
M. Wt: 272.33 g/mol
InChI Key: YHXXLYGNNYTJAF-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- is a heterocyclic compound that features both quinazolinone and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an imidazole derivative in the presence of a thiol reagent. The reaction conditions often require a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The mixture is usually heated to facilitate the cyclization process, resulting in the formation of the desired quinazolinone-thioxo compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thioxo group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core structure but differ in their substituents.

    Imidazole Derivatives: Compounds such as 1H-imidazole-4-carboxamide have similar imidazole rings but different functional groups.

Uniqueness

4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- is unique due to the combination of quinazolinone and imidazole moieties, along with the presence of a thioxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(1H-imidazol-5-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12-10-3-1-2-4-11(10)16-13(19)17(12)6-5-9-7-14-8-15-9/h1-4,7-8H,5-6H2,(H,14,15)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXLYGNNYTJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154738
Record name 2,3-Dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422526-37-2
Record name 2,3-Dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422526-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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